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Introduction

The MET proto-oncogene, encoding the receptor tyrosine kinase c-MET, and its ligand,
hepatocyte growth factor (HGF), are critical regulators of cell proliferation, survival, motility, and
invasion.[1] Dysregulation of the HGF/c-MET signaling pathway through gene amplification,
exon 14 skipping mutations (METex14), fusions, or protein overexpression is a known
oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC),
gastric cancer, and colorectal cancer.[2][3][4] The aberrant activation of this pathway
contributes to tumor growth, angiogenesis, and metastasis, making it a compelling target for
therapeutic intervention.[5][6]

Elzovantinib (formerly TPX-0022) is an orally bioavailable, macrocyclic, multi-targeted tyrosine
kinase inhibitor (TKI) designed to potently inhibit MET, as well as SRC and Colony Stimulating
Factor 1 Receptor (CSF1R).[7][8] This technical guide provides a comprehensive overview of
Elzovantinib, summarizing its mechanism of action, preclinical data, and clinical trial results,
with a focus on its role in treating patients with MET-driven cancers.

Mechanism of Action

Elzovantinib is a Type | TKI that binds to the ATP pocket of its target kinases.[9][10] Its multi-
targeted profile is designed to provide a more durable response compared to inhibiting MET
alone.[9]
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e MET Inhibition: Directly targets the oncogenic driver, inhibiting downstream signaling
pathways responsible for cell proliferation and survival.[7]

e SRC Inhibition: Targets a key downstream effector of MET signaling, potentially overcoming
resistance mechanisms.[9]

e CSFIR Inhibition: Modulates the tumor microenvironment by targeting tumor-associated
macrophages (TAMs), which play a role in immune suppression and tumor progression.[7][9]

The co-crystal structure of Elzovantinib with c-MET and c-Src has been determined, revealing
that it binds in a low-energy conformation stabilized by both hydrophobic interactions and
hydrogen bonds.[10]

Biochemical Potency

Elzovantinib demonstrates potent enzymatic inhibition of its target kinases in cell-free assays.

Target Kinase IC50 (nM)
MET 0.14
SRC 0.12
CSF1R (c-FMS) 0.71-0.76

Data sourced from MedChemExpress and
Selleck Chemicals.[11][12]

Preclinical Evaluation

Preclinical studies have demonstrated Elzovantinib's ability to inhibit MET signaling and
suppress tumor growth in both in vitro and in vivo models.

In Vitro Studies

In cancer cell lines with MET alterations, Elzovantinib effectively suppressed MET
autophosphorylation and the phosphorylation of downstream signaling proteins, including
STAT3, ERK, and AKT, with IC50 values in the low nanomolar range (approximately 1-3 nM).
[12] Furthermore, in a Ba/F3 cell model engineered to express an ETV6-CSF1R fusion,
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Elzovantinib inhibited CSF1R autophosphorylation (IC50 <3 nM) and cell growth (IC50 = 14
nM).[11]

In Vivo Studies

Elzovantinib has shown significant anti-tumor activity in mouse xenograft models.

e NSCLC Patient-Derived Xenograft (PDX): In a PDX model of NSCLC (LU2503), oral
administration of Elzovantinib at 15 mg/kg twice daily resulted in 85% tumor regression.[12]

e Ba/F3 ETV6-CSF1R Xenograft: In mice bearing tumors from Ba/F3 cells with the ETV6-
CSF1R fusion, Elzovantinib inhibited tumor growth by 44% at 5 mg/kg twice daily and 67%
at 15 mg/kg twice daily.[12]
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A typical preclinical evaluation workflow for a targeted therapy.

Clinical Development: The SHIELD-1 Trial

Elzovantinib is being evaluated in the Phase 1/2 SHIELD-1 clinical trial (NCT03993873) for
patients with advanced solid tumors harboring genetic alterations in MET.[9][13] The Phase 1
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portion utilized a 3+3 dose-escalation design to determine safety, tolerability, and the

recommended Phase 2 dose (RP2D).[14]

Enroll Patients:
Advanced Solid Tumors
with MET Alterations

Dose Escalation (3+3 Design)
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SHIELD-1 Trial Design (Phase 1)

Evaluate:
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- Pharmacokinetics (Recommended Phase 2 Dose) (e.g., NSCLC, Gastric)
- Preliminary Activity

Click to download full resolution via product page

Simplified workflow of the SHIELD-1 Phase 1 trial.

Clinical Efficacy (Interim

Data)

Preliminary data from the SHIELD-1 trial, presented as of May 13, 2021, showed promising

anti-tumor activity, particularly in MET TKI-naive patients.[15]

Confirmed

Patient Cohort . Objective 95% Confidence

(MET TKI-Naive) Response Rate Interval (Cl)
(cORR)

NSCLC with MET

. 11 36% 11-69%
alterations
Gastric/GEJ Cancer
_ _ 33% 7-70%

with MET alterations

Data sourced from the

2021 AACR-NCI-

EORTC Conference

presentation.[15]
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e Duration of Response (DOR): In the MET TKI-naive NSCLC cohort, the DOR ranged from
1.8+ to 15+ months. One patient with a METex14 skipping mutation remained in response for
over 15 months.[15]

o TKI-Pretreated Patients: In a heavily pretreated cohort of 13 NSCLC patients who had prior
MET TKI therapy, 7 achieved stable disease, for a clinical benefit rate of 54%.[15]

o Other Solid Tumors: A confirmed response was observed in a patient with MET-amplified
colorectal cancer.[15]

Safety and Tolerability

Elzovantinib was generally well-tolerated. The most common treatment-emergent adverse
events (TEAES) reported in the Phase 1 study are summarized below.

Adverse Event All Grades (%) Grade 1-2 (%)
Dizziness 65% 94% of cases
Lipase Increase 33% N/A

Anemia 29% N/A
Constipation 29% N/A

Fatigue 29% N/A

Data based on 52 enrolled
patients as of May 13, 2021.
[14][15]

Two dose-limiting toxicities (Grade 3 vertigo and Grade 2 dizziness) were reported at the
highest tested dose of 120 mg once daily (QD).[14][15] Notably, no high-grade edema, a
common side effect of other MET inhibitors, was reported.[9]

Pharmacokinetics

Pharmacokinetic analysis showed that Elzovantinib's systemic exposure increased in a dose-
dependent manner. It has a terminal half-life of 13-17 hours, and steady-state trough
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concentrations were consistently above the 1IC95 for MET phosphorylation inhibition across all
dose cohorts.[14]

MET Signaling and Elzovantinib's Therapeutic
Rationale

The HGF/c-MET pathway activates several downstream cascades critical for cancer cell
function. Elzovantinib's multi-targeted approach aims to block these signals at multiple nodes.
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Elzovantinib's inhibition of MET, SRC, and CSF1R signaling.
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Experimental Protocols

The following sections describe generalized methodologies representative of those used in the
preclinical evaluation of Elzovantinib.

Enzymatic Kinase Inhibition Assay (Cell-Free)

o Objective: To determine the half-maximal inhibitory concentration (IC50) of Elzovantinib
against purified target kinases.

e Procedure:

o Recombinant human MET, SRC, and CSF1R kinase domains are incubated in a kinase

buffer system.

o A specific peptide substrate and ATP (often radiolabeled 3P-ATP) are added to the
reaction mixture.

o The reaction is initiated in the presence of serial dilutions of Elzovantinib or a DMSO
vehicle control.

o After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.

o The amount of phosphorylated substrate is quantified, typically via scintillation counting or
fluorescence-based methods.

o IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using
non-linear regression analysis.

Cell-Based Phosphorylation Assay

» Objective: To measure the inhibition of target kinase autophosphorylation and downstream

signaling in whole cells.
e Procedure:
o MET-dependent cancer cell lines (e.g., SNU-5, MKN-45) are cultured to sub-confluency.

o Cells are serum-starved for several hours to reduce basal signaling.
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o Cells are pre-treated with various concentrations of Elzovantinib or DMSO vehicle for a
defined period (e.g., 2 hours).

o Signaling is stimulated by adding HGF to the media for a short duration (e.g., 15 minutes).
o Cells are immediately lysed in a buffer containing protease and phosphatase inhibitors.
o Protein concentrations are determined using a BCA or Bradford assay.

o Equal amounts of protein lysate are resolved by SDS-PAGE, transferred to a PVDF
membrane, and analyzed by Western blot using antibodies specific for phosphorylated
and total MET, AKT, ERK, and STAT3.

o Band intensities are quantified using densitometry to determine the IC50 for inhibition of
phosphorylation.

In Vivo Tumor Xenograft Study

o Objective: To evaluate the anti-tumor efficacy of Elzovantinib in a living organism.
e Procedure:

o Female immunodeficient mice (e.g., SCID/Beige or Athymic Nude) are inoculated
subcutaneously with a suspension of cancer cells (e.g., 5-10 million cells) or implanted
with fragments from a patient-derived tumor.

o Tumors are allowed to grow to a palpable size (e.g., 150-200 mma3).
o Mice are randomized into treatment and vehicle control groups.

o Elzovantinib is formulated for oral gavage and administered at specified doses and
schedules (e.g., 15 mg/kg, twice daily). The control group receives the vehicle solution.

o Tumor volume (calculated using the formula: (Length x Width?)/2) and body weight are
measured 2-3 times per week.

o At the end of the study, tumor growth inhibition is calculated. Tumors may also be
harvested for pharmacodynamic analysis (e.g., Western blot) to confirm target inhibition in
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Vivo.

Conclusion and Future Directions

Elzovantinib is a potent, multi-targeted inhibitor of MET, SRC, and CSF1R with a promising
safety and efficacy profile in patients with MET-driven solid tumors. Preliminary clinical data
demonstrate meaningful and durable responses in MET TKI-naive patients and disease control
in those who have been pre-treated with other MET inhibitors. The inhibition of SRC and
CSF1R in addition to MET provides a strong rationale for potentially improved durability and the
ability to overcome resistance.

Future research will focus on the results from the Phase 2 expansion cohorts of the SHIELD-1
trial to confirm the efficacy in specific MET-altered populations. Additionally, combination
strategies are being explored. The SHIELD-2 trial will investigate Elzovantinib in combination
with the EGFR inhibitor aumolertinib for patients with EGFR-mutant, MET-amplified NSCLC
who have progressed on osimertinib.[16] These studies will further clarify the role of
Elzovantinib in the evolving landscape of targeted therapies for MET-driven cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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